6-Hydroxy-3-methylpicolinic acid
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Overview
Description
6-Hydroxy-3-methylpicolinic acid is a compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is structurally related to picolinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylpicolinic acid can be achieved through various methods. One common approach involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of N,N-diisopropylethylamine, followed by a Cu-catalyzed Sonogashira reaction . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-methylpicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-3-methylpicolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. It is known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes, including viral replication and immune responses.
Comparison with Similar Compounds
Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar biological activities.
3-Methylpicolinic acid: Differing by the absence of the hydroxyl group at the 6th position.
6-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2nd position instead of the 3rd.
Uniqueness: 6-Hydroxy-3-methylpicolinic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZFYBWSAROMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556366 |
Source
|
Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115185-81-4 |
Source
|
Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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